

# Hsd17B13 expression in NAFLD and NASH models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Hsd17B13-IN-18 |           |  |  |
| Cat. No.:            | B12362826      | Get Quote |  |  |

An In-depth Technical Guide to HSD17B13 Expression in NAFLD and NASH Models

## **Executive Summary**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] While overexpression of wild-type HSD17B13 is associated with increased hepatic lipid accumulation, genetic loss-of-function variants are paradoxically protective against the progression to more severe liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[1][3] This has positioned HSD17B13 as a high-interest therapeutic target for NAFLD/NASH.[4][5] This guide provides a comprehensive overview of HSD17B13 expression in various disease models, details common experimental protocols, and visualizes key pathways and workflows.

#### Data on HSD17B13 Expression in NAFLD/NASH

HSD17B13 expression is consistently found to be upregulated in both human patients and preclinical models of NAFLD and NASH.[6][7] This upregulation correlates with disease presence and, in some models, its severity.

#### **Quantitative Data from Human Studies**



Human studies consistently demonstrate elevated HSD17B13 levels in individuals with NAFLD compared to healthy controls. Furthermore, genetic studies have identified specific loss-of-function variants that confer protection against disease progression.

| Metric                              | Population <i>l</i> Condition                           | Finding                                                                                                    | Reference |
|-------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| mRNA Expression                     | NAFLD Patients<br>(n=43) vs. Healthy<br>Controls (n=14) | 5.9-fold higher hepatic expression in NAFLD patients.                                                      | [1]       |
| Protein Expression<br>(IHC Score)   | Normal Liver vs.<br>NASH vs. Cirrhosis                  | Increased from  Normal (49.74 ± 4.13)  to NASH (67.85 ±  1.37) and Cirrhosis  (68.89 ± 1.71).              | [8]       |
| Genetic Association<br>(rs72613567) | Multi-ethnic Asian<br>Cohort                            | TA allele (loss-of-function) associated with lower odds of NAFLD (adj. OR: 0.59) and NASH (adj. OR: 0.55). | [9]       |
| Genetic Association<br>(rs72613567) | European Descent<br>Cohort (n=46,544)                   | Reduced risk of NAFLD/NASH cirrhosis by 17% (heterozygotes) and 30% (homozygotes).                         | [1]       |

### **Quantitative Data from In Vivo (Animal) Models**

Multiple diet-induced and genetic animal models of NAFLD/NASH recapitulate the findings in humans, showing increased HSD17B13 expression.



| Model                     | Diet / Condition                               | Key Finding                                                                                | Reference |
|---------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Murine Model              | Choline-Deficient (CD) Diet                    | Significantly increased hepatic HSD17B13 expression.                                       | [2][4]    |
| Murine Model              | High-Fat Diet (HFD)                            | Upregulated hepatic HSD17B13 expression compared to control mice.                          | [2][4]    |
| db/db Mice                | Type 2 Diabetes<br>Model                       | Upregulated hepatic HSD17B13 expression compared to control mice.                          | [2][4]    |
| Multiple Murine<br>Models | MCD, CDHFD, HFD,<br>DEN, BDL, CCl4             | Markedly increased<br>hepatic HSD17B13<br>mRNA and protein<br>levels across all<br>models. | [8][10]   |
| HFD-Obese Mice            | Adenovirus-mediated overexpression of HSD17B13 | Resulted in accelerated lipid droplet biogenesis and excessive neutral lipid accumulation. | [2]       |

Note: While many studies report upregulation, some knockout models have produced inconsistent results regarding protection from steatosis, suggesting potential species-specific differences or diet-dependent effects.[2][11]

# **Signaling and Logical Pathways**

HSD17B13 is involved in complex pathways related to lipid and retinol metabolism. Its wild-type form promotes lipid storage, while loss-of-function variants disrupt this process, leading to a protective phenotype.



#### **HSD17B13** Regulatory and Functional Pathway

The expression of HSD17B13 is modulated by nuclear receptors involved in lipid metabolism. Its enzymatic activity, primarily as a retinol dehydrogenase, is central to its function.[1]



Click to download full resolution via product page

Caption: Upstream regulation and downstream effects of wild-type HSD17B13.

#### **Genetic Variant Protective Mechanism**

A key finding is the protective nature of the rs72613567:TA loss-of-function variant. This variant leads to a truncated, inactive protein, which prevents the progression from simple steatosis to inflammatory NASH and fibrosis.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sexand diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hsd17B13 expression in NAFLD and NASH models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362826#hsd17b13-expression-in-nafld-and-nash-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com